molecular formula C10H10BrN7O2 B11565957 3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11565957
M. Wt: 340.14 g/mol
InChI Key: IGIDYXIZQWSLIM-WLRTZDKTSA-N
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Description

4-Bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that combines a benzaldehyde derivative with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone typically involves a multi-step process. The initial step involves the preparation of 4-bromo-3-nitrobenzaldehyde, which can be synthesized by the bromination of 3-nitrobenzaldehyde using bromine or a brominating agent like N-bromosuccinimide . The next step involves the preparation of 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazine, which can be synthesized by the reaction of 4-amino-5-methyl-4H-1,2,4-triazole with hydrazine hydrate . Finally, the two intermediates are coupled under acidic conditions to form the desired hydrazone compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-nitrobenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is unique due to the combination of the benzaldehyde and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10BrN7O2

Molecular Weight

340.14 g/mol

IUPAC Name

3-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H10BrN7O2/c1-6-14-16-10(17(6)12)15-13-5-7-2-3-8(11)9(4-7)18(19)20/h2-5H,12H2,1H3,(H,15,16)/b13-5+

InChI Key

IGIDYXIZQWSLIM-WLRTZDKTSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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